molecular formula C8H9ClN2O B6321440 3-Chloro-N-hydroxy-2-methyl-benzamidine CAS No. 885964-07-8

3-Chloro-N-hydroxy-2-methyl-benzamidine

Cat. No. B6321440
M. Wt: 184.62 g/mol
InChI Key: ABLWHMRJZBJUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-hydroxy-2-methyl-benzamidine (3-Cl-NHMBA) is an organochlorine compound that has been studied for its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer. It is a derivative of benzamidine, a compound that has been used in the laboratory for a variety of purposes, including synthesis and purification of proteins. 3-Cl-NHMBA has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. In addition, it has been shown to be an effective inhibitor of several enzymes involved in the metabolism of drugs and other compounds, including cytochrome P450 enzymes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Chloro-N-hydroxy-2-methyl-benzamidine involves the conversion of 2-methyl-benzamidine to the desired product through a series of reactions.

Starting Materials
2-methyl-benzamidine, Sodium hypochlorite, Hydrogen peroxide, Sodium hydroxide, Hydrochloric acid, Water, Ice

Reaction
Step 1: Dissolve 2-methyl-benzamidine in water and add sodium hypochlorite slowly with stirring. Keep the temperature below 10°C. Stir for 1 hour., Step 2: Add hydrogen peroxide to the reaction mixture and stir for 30 minutes., Step 3: Add sodium hydroxide to the reaction mixture until pH reaches 10-11., Step 4: Extract the product with chloroform and wash with water., Step 5: Acidify the chloroform layer with hydrochloric acid and extract the product with water., Step 6: Evaporate the water layer to obtain the desired product, 3-Chloro-N-hydroxy-2-methyl-benzamidine.

Mechanism Of Action

The exact mechanism of action of 3-Chloro-N-hydroxy-2-methyl-benzamidine is not yet fully understood. However, it is believed to act by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the growth of a variety of cancer cell lines.

Biochemical And Physiological Effects

3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-Chloro-N-hydroxy-2-methyl-benzamidine has anti-inflammatory activity, and that it is able to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been found to possess antimicrobial activity and to inhibit the activity of cytochrome P450 enzymes.

Advantages And Limitations For Lab Experiments

The main advantages of using 3-Chloro-N-hydroxy-2-methyl-benzamidine in laboratory experiments are its low cost and ease of synthesis. Additionally, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to possess a variety of biochemical and physiological activities, making it a useful compound for a variety of laboratory experiments. The main limitation of using 3-Chloro-N-hydroxy-2-methyl-benzamidine is its lack of specificity, as it has been shown to inhibit the activity of a variety of enzymes and other compounds.

Future Directions

There are a number of potential future directions for the use of 3-Chloro-N-hydroxy-2-methyl-benzamidine, including: further research into its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer; further research into its potential use as an antimicrobial agent; further research into its potential use as an inhibitor of cytochrome P450 enzymes; further research into its potential use as a therapeutic agent for other diseases and conditions; further research into its potential use as an industrial chemical; and further research into its potential use as a food additive.

Scientific Research Applications

3-Chloro-N-hydroxy-2-methyl-benzamidine has been studied for its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer. In vitro studies have demonstrated that 3-Chloro-N-hydroxy-2-methyl-benzamidine has anti-inflammatory activity, and that it is able to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 3-Chloro-N-hydroxy-2-methyl-benzamidine has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

3-chloro-N'-hydroxy-2-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-6(8(10)11-12)3-2-4-7(5)9/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLWHMRJZBJUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-hydroxy-2-methyl-benzamidine

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